molecular formula C5F11SO2N(CH3)CH2CH2OC(O)CH=CH2<br>C11H10F11NO4S B15289108 2-(Methyl((undecafluoropentyl)sulphonyl)amino)ethyl acrylate CAS No. 67584-56-9

2-(Methyl((undecafluoropentyl)sulphonyl)amino)ethyl acrylate

Katalognummer: B15289108
CAS-Nummer: 67584-56-9
Molekulargewicht: 461.25 g/mol
InChI-Schlüssel: FZWFDJBZTLTRGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Methyl((undecafluoropentyl)sulphonyl)amino)ethyl acrylate is a fluorinated acrylate compound with the molecular formula C11H10F11NO4S and a molecular weight of 461.25 g/mol . This compound is known for its unique chemical structure, which includes a sulphonyl group and a fluorinated pentyl chain, making it highly valuable in various industrial and scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methyl((undecafluoropentyl)sulphonyl)amino)ethyl acrylate typically involves the reaction of 2-(methylamino)ethyl acrylate with undecafluoropentyl sulphonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the reactants and products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as distillation or recrystallization to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Methyl((undecafluoropentyl)sulphonyl)amino)ethyl acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(Methyl((undecafluoropentyl)sulphonyl)amino)ethyl acrylate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Methyl((undecafluoropentyl)sulphonyl)amino)ethyl acrylate is primarily based on its ability to undergo polymerization and form stable polymers. The fluorinated pentyl chain imparts unique properties such as hydrophobicity and chemical resistance to the resulting polymers. The sulphonyl group enhances the compound’s reactivity, allowing it to participate in various chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Methyl((tridecafluorohexyl)sulphonyl)amino)ethyl acrylate
  • 2-(Methyl((pentadecafluoroheptyl)sulphonyl)amino)ethyl acrylate
  • 2-(Methyl((heptadecafluorooctyl)sulphonyl)amino)ethyl acrylate

Uniqueness

2-(Methyl((undecafluoropentyl)sulphonyl)amino)ethyl acrylate is unique due to its specific fluorinated pentyl chain, which provides a balance between hydrophobicity and chemical reactivity. This balance makes it particularly suitable for applications requiring both chemical resistance and reactivity, such as in the development of specialty coatings and adhesives .

Eigenschaften

CAS-Nummer

67584-56-9

Molekularformel

C5F11SO2N(CH3)CH2CH2OC(O)CH=CH2
C11H10F11NO4S

Molekulargewicht

461.25 g/mol

IUPAC-Name

2-[methyl(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonyl)amino]ethyl prop-2-enoate

InChI

InChI=1S/C11H10F11NO4S/c1-3-6(24)27-5-4-23(2)28(25,26)11(21,22)9(16,17)7(12,13)8(14,15)10(18,19)20/h3H,1,4-5H2,2H3

InChI-Schlüssel

FZWFDJBZTLTRGH-UHFFFAOYSA-N

Kanonische SMILES

CN(CCOC(=O)C=C)S(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.